molecular formula C21H22N6O2 B2461556 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 1203372-61-5

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No. B2461556
CAS RN: 1203372-61-5
M. Wt: 390.447
InChI Key: GISDXRDLPGSRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of pyrimidinone derivatives, involving this compound as a precursor, has demonstrated antimicrobial potential. These compounds have been synthesized using various starting materials, including citrazinic acid, to produce antimicrobial agents with activities comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory Applications

  • Similar synthetic pathways have led to the creation of pyrimidinones with significant anti-inflammatory properties. The synthesis uses citrazinic acid as a key starting point, yielding compounds with potential applications in treating inflammation, showing activity comparable to Prednisolone® (Amr et al., 2007).

Novel Synthesis Approaches

  • Innovative synthesis methods for pyridazin-3-one and 2-amino-5-arylazopyridine derivatives have been developed, which could serve as a foundation for further chemical modifications to explore new biological activities. This research underscores the versatility of pyrimidinone-based compounds in synthesizing fused azines, which could have various scientific applications (Ibrahim & Behbehani, 2014).

Exploration of Anticancer Properties

  • Research into the design and synthesis of certain derivatives has also extended into anticancer activity investigations. Some synthesized compounds based on the pyrimidinone core have shown promising results against cancer cell lines, highlighting the potential of these compounds in oncology research (Al-Sanea et al., 2020).

Anti-5-lipoxygenase Agents

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anti-5-lipoxygenase activity, which is significant for its implications in treating inflammation and cancer. These findings contribute to the understanding of the compound's potential in developing new therapeutic agents (Rahmouni et al., 2016).

properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-15-12-21(29)27(14-22-15)13-20(28)23-17-6-4-16(5-7-17)18-8-9-19(25-24-18)26-10-2-3-11-26/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISDXRDLPGSRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.